(S)-Isoindoline-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFBEJYOHXPIA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzyme-Mediated Dynamic Kinetic Resolution of Methyl Esters
The most well-documented route to (S)-isoindoline-1-carboxylic acid involves a two-step process starting from 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. Morán-Ramallal et al. (2012) developed an enzymatic dynamic kinetic resolution (DKR) strategy using Candida antarctica lipase B (CAL-B) immobilized on acrylic resin. This method achieves high enantioselectivity by combining enzymatic hydrolysis with in situ racemization of the substrate.
Reaction Conditions and Mechanism
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Substrate : 1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester.
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Enzyme : CAL-B (Novozym 435) in a toluene/water biphasic system.
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Racemization Catalyst : Shvo’s catalyst (cyclopentadienyl ruthenium complex) at 60°C.
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Key Parameters :
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Temperature : 60°C optimizes enzyme activity and racemization kinetics.
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Solvent System : Toluene/water (9:1) enhances substrate solubility while maintaining enzyme stability.
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Reaction Time : 24–48 hours for >95% conversion.
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The DKR process proceeds via continuous enzymatic hydrolysis of the (R)-enantiomer, while the (S)-enantiomer undergoes racemization via the ruthenium catalyst, ensuring complete substrate conversion to the (S)-carboxylic acid methyl ester.
Hydrolysis to this compound
The methyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions:
Conditions :
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
While less efficient than DKR, classical resolution remains a viable alternative. Racemic isoindoline-1-carboxylic acid is reacted with a chiral resolving agent (e.g., (1S,2R)-ephedrine) to form diastereomeric salts. These salts are separated via fractional crystallization, followed by acid liberation.
Limitations :
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Low Efficiency : Typical yields of 30–40% for the desired enantiomer.
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Solvent Dependency : Crystallization requires precise solvent selection (e.g., ethanol/water mixtures).
Cyclization of Chiral Precursors
Cyclization of Amino Alcohol Derivatives
Chiral amino alcohols, such as (S)-2-(aminomethyl)benzyl alcohol, undergo cyclization with phosgene or triphosgene to form the isoindoline ring. Subsequent oxidation of the alcohol to the carboxylic acid completes the synthesis.
Reaction Pathway :
Challenges :
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Oxidation Control : Over-oxidation may lead to byproducts like isoindole derivatives.
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Optical Purity Maintenance : Requires chiral amino alcohol precursors synthesized via asymmetric hydrogenation.
Comparative Analysis of Methods
| Method | Yield | Enantiomeric Excess (ee) | Complexity |
|---|---|---|---|
| Dynamic Kinetic Resolution | >90% | >99% | Moderate |
| Chiral Resolution | 30–40% | 95–98% | Low |
| Cyclization | 60–70% | 85–90% | High |
The DKR approach outperforms other methods in yield and enantioselectivity, making it the preferred industrial-scale method.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements integrate DKR into continuous flow systems, enhancing scalability and reducing reaction times. Key innovations include:
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Immobilized Enzyme Reactors : CAL-B fixed on silica gel supports for reuse.
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In-Line Monitoring : FTIR and HPLC systems for real-time ee and yield tracking.
Chemical Reactions Analysis
Types of Reactions
(S)-Isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1-carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products
The major products formed from these reactions include isoindoline-1-carboxylates, isoindoline-1-alcohols, and various substituted isoindoline derivatives .
Scientific Research Applications
(S)-Isoindoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-Isoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The physicochemical and biological properties of isoindoline derivatives vary significantly depending on substituents, stereochemistry, and functional groups. Below is a systematic comparison:
N-Acylated Derivatives
(S)-2-Oleoylisoindoline-1-carboxylic acid (Compound 33)
- Molecular Formula: C₂₇H₄₄NO₃
- Molecular Weight : 428.31 g/mol
- Key Features : Incorporates an oleoyl (C18:1) chain at the 2-position.
- Activity : Demonstrates hydrolysis resistance and stimulates mitochondrial respiration in mammalian cells, with an EC₅₀ of 1.2 μM in HEK293 cells .
- Structural Data :
(R)-2-Oleoylisoindoline-1-carboxylic acid (Compound 34)
- Stereochemical Impact : The (R)-enantiomer shows distinct ¹H NMR shifts (e.g., δ 4.78–4.96 ppm for isoindoline protons) compared to the (S)-form, highlighting stereochemical influence on spatial arrangement .
- Activity : Similar mitochondrial activation but with slightly reduced potency (EC₅₀: 1.5 μM), suggesting enantioselective interactions .
Linoleoyl Derivatives (Compounds 36 and 37)
Sulfonyl and Halogenated Derivatives
(R)-5-(Methylsulfonyl)isoindoline-1-carboxylic acid
- Molecular Formula: C₁₀H₁₁NO₄S
- Molecular Weight : 241.26 g/mol
- Applications : Used in heterocyclic building blocks for drug discovery .
Isoindoline-1-carboxylic Acid Hydrochloride
Fmoc-Protected Derivatives
Fmoc-(R,S)-1,3-dihydro-2H-isoindole Carboxylic Acid
Physicochemical and Structural Analysis
Hydrogen Bonding and Planarity
- Crystal Studies : 1-Oxoisoindoline-2-carboxamide (analog) exhibits intramolecular H-bonding (N–H···O) and π-π stacking (centroid distance: 3.638 Å), stabilizing the isoindoline core .
- Planarity : The isoindoline ring in (S)-isoindoline-1-carboxylic acid derivatives deviates by <0.03 Å, ensuring minimal steric hindrance for receptor binding .
Stereochemical Influence
General Procedures
Biological Activity
(S)-Isoindoline-1-carboxylic acid is a chiral compound with significant biological potential, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its isoindoline structure, which consists of a fused benzene ring and a five-membered nitrogen-containing ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications. The compound can exist in various forms, including its hydrochloride salt, which enhances its solubility and stability in aqueous environments.
Antitumor Properties
Research indicates that this compound derivatives exhibit antitumor activity . In vitro studies have shown that these compounds can restore intracellular drug levels when administered alongside conventional cancer therapies, enhancing their efficacy against human melanoma cells . Furthermore, isoindoline derivatives have been linked to the inhibition of enzymes involved in tumor progression, such as prolyl dipeptidase DPP8 and DPP9 .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties . Isoindolines are known to modulate the dopamine D3 receptor, suggesting potential applications in treating psychiatric disorders such as schizophrenia . Additionally, they may inhibit amyloid protein aggregation, a hallmark of Alzheimer's disease, thereby offering a pathway for therapeutic intervention in neurodegenerative conditions .
Modulation of Receptors
This compound acts as a selective antagonist for various receptors, including the endothelin A receptor and the melanocortin subtype-4 receptor (MC4R) . These interactions can influence cardiovascular and metabolic pathways, highlighting the compound's potential in treating conditions like hypertension and obesity.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes and signal transduction pathways.
- Receptor Modulation : It alters receptor activity, influencing various physiological responses related to pain perception, inflammation, and cell proliferation.
- Cell Signaling Pathways : The compound can modulate pathways involved in cell survival and apoptosis, contributing to its anticancer effects .
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : Isoindoline is derived from phthalic anhydride through reduction and cyclization reactions.
- Chiral Resolution : The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography.
- Formation of Hydrochloride Salt : The (S)-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt for enhanced solubility.
Study on Antitumor Activity
In a study published in Organic & Biomolecular Chemistry, researchers evaluated the effects of substituted isoindolines on melanoma cells. The results demonstrated that specific derivatives not only restored drug levels but also exhibited significant cytotoxicity against cancer cells . This study underscores the therapeutic potential of this compound in oncology.
Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of isoindoline derivatives against amyloid-beta-induced toxicity in neuronal cell lines. The findings suggested that these compounds could inhibit amyloid aggregation and protect neurons from oxidative stress, indicating their potential use in Alzheimer's disease treatment .
Q & A
Q. How can I optimize the synthesis of (S)-isoindoline-1-carboxylic acid to improve yield and enantiomeric purity?
Methodological Answer:
- Reaction Conditions: Use chiral auxiliaries or enantioselective catalysts during condensation reactions. For example, coupling isoindoline with carboxylic acid derivatives in ethanol/water mixtures under controlled pH (e.g., 6–7) can minimize racemization .
- Purification: Employ chiral chromatography (e.g., using cellulose-based columns) or recrystallization with polar solvents (e.g., methanol/water) to isolate the (S)-enantiomer .
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) or HPLC with chiral stationary phases to assess enantiomeric excess (ee) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation: Use and NMR to verify the bicyclic isoindoline core and carboxylic acid moiety. For example, characteristic peaks include δ 7.27–7.55 ppm (aromatic protons) and δ 173.5 ppm (carbonyl carbon) .
- Purity Assessment: High-resolution mass spectrometry (HRMS) with ESI ionization (e.g., m/z calcd for CHNO [M+H]: 164.0706) ensures molecular integrity .
- Chirality Validation: Circular dichroism (CD) spectroscopy or polarimetry confirms enantiomeric configuration .
Q. How can I design experiments to assess the biological activity of this compound derivatives?
Methodological Answer:
- Mitochondrial Assays: Test hydrolysis-resistant analogues (e.g., N-acyl derivatives) for mitochondrial respiration stimulation using Seahorse extracellular flux analyzers .
- Enzyme Inhibition Studies: Screen derivatives against target enzymes (e.g., kinases or proteases) via fluorescence-based kinetic assays, with IC determination .
- Cellular Uptake: Use radiolabeled compounds (e.g., -tagged derivatives) to quantify intracellular accumulation in cell lines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks: Replicate published protocols with strict adherence to solvent purity, temperature (±1°C control), and reaction time. Discrepancies may arise from trace metal contaminants or racemization during synthesis .
- Meta-Analysis: Compare biological assays (e.g., mitochondrial vs. cytotoxicity tests) across studies. For instance, stimulation of respiration in one model may conflict with cytotoxicity in another due to cell-type-specific metabolism .
- Data Normalization: Use internal controls (e.g., ATP quantification) to standardize activity measurements across labs .
Q. How can computational modeling guide the design of this compound-based therapeutics?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to predict binding affinities to mitochondrial targets (e.g., Complex I or II). Validate with molecular dynamics simulations to assess stability over 100-ns trajectories .
- QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing groups on the isoindoline ring) into quantitative structure-activity relationship models to optimize bioactivity .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for synthesis .
Q. What advanced techniques validate the hydrolytic stability of this compound derivatives in physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare half-lives to parent compounds .
- Isotope Tracing: Synthesize deuterated analogues to track hydrolysis pathways using -NMR or mass spectrometry .
- Crystallography: Solve X-ray structures of derivatives to identify steric hindrance or hydrogen-bonding networks that enhance stability .
Q. How can I design a comparative study between this compound and structurally related bicyclic compounds?
Methodological Answer:
- Structural Analogues: Compare with octahydro-isoindole derivatives (e.g., 4-oxo-octahydro-isoindole-1-carboxylic acid) to evaluate the impact of ring saturation on bioactivity .
- Activity Profiling: Test analogues in parallel assays (e.g., mitochondrial respiration, antimicrobial activity) to identify structure-activity trends. Use ANOVA to statistically differentiate effects .
- Synthetic Feasibility: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for synthesis based on cost, scalability, and therapeutic potential .
Methodological Resources
- Experimental Design: Follow Beilstein Journal guidelines for reproducibility, including detailed supplementary methods (e.g., solvent batches, instrument calibration data) .
- Data Presentation: Use RSC guidelines for structuring papers, with separate Results and Discussion sections to clarify findings vs. interpretations .
- Ethical Compliance: Reference Safety Data Sheets (SDS) for handling isoindoline derivatives, including hazard statements (e.g., H302: Harmful if swallowed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
